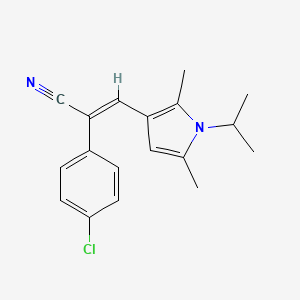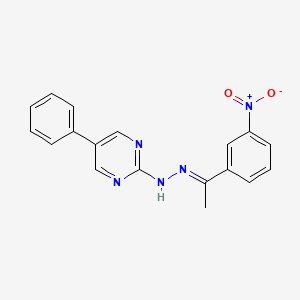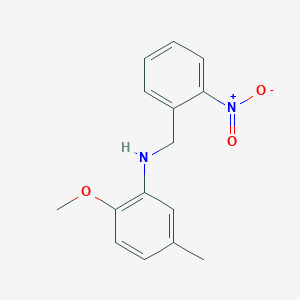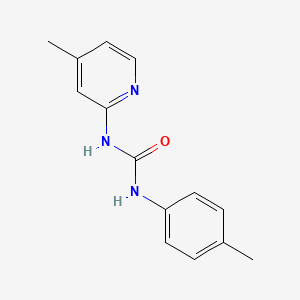
2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile is not fully understood, but it is thought to involve the activation of the Nrf2 pathway. The Nrf2 pathway is a cellular defense mechanism that regulates the expression of genes involved in antioxidant and detoxification pathways. 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to activate this pathway, leading to increased expression of antioxidant and detoxification genes. This activation of the Nrf2 pathway is thought to be responsible for the anti-inflammatory, anti-cancer, and neuroprotective effects of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurodegenerative disease research, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have neuroprotective effects, including the inhibition of oxidative stress and the prevention of neuronal death. In inflammatory disease research, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines and the suppression of inflammatory cell infiltration.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile in lab experiments is its water solubility, which makes it easy to administer in vivo. Another advantage is its potential therapeutic applications in a variety of diseases. However, one limitation of using 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile in lab experiments is its relatively low bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile. One direction is the development of more effective analogs of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile with increased bioavailability. Another direction is the study of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile in combination with other chemotherapeutic agents, to determine if it can enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile and its potential therapeutic applications in a variety of diseases.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile involves the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with imidazole. This reaction produces 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile, which is a water-soluble compound that can be easily administered in vivo.
Scientific Research Applications
2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells, making it a potential chemotherapeutic agent. In neurodegenerative disease research, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have neuroprotective effects, making it a potential treatment for diseases such as Alzheimer's and Parkinson's. In inflammatory disease research, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have anti-inflammatory effects, making it a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2/c1-12(2)21-13(3)9-16(14(21)4)10-17(11-20)15-5-7-18(19)8-6-15/h5-10,12H,1-4H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKLMXIAYFTKBR-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)C)C)C=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C(C)C)C)/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chlorophenyl)-3-(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)

![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5714006.png)
![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)


![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)
![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5714068.png)


